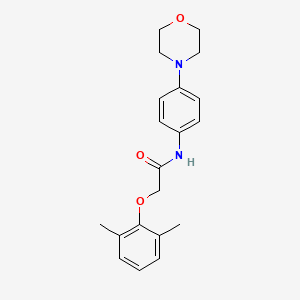

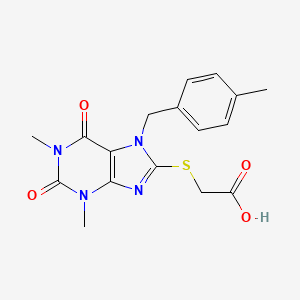

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridin-3-yl compounds are a group of heterocyclic compounds that have been synthesized and studied for their diverse biological activities . They are often used as precursors for synthesizing target pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyridin-3-yl compounds can be achieved through various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyridin-3-yl compounds can be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis . The angle between the mean planes of the squaric acid and the pyridine-3 moiety in some compounds is around 41.25° to 46.11°, indicating that the preferred molecular geometry is cis .Chemical Reactions Analysis

Pyridin-3-yl compounds can participate in various chemical reactions. For example, they can be used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Improvement : Feng Ta (2013) discussed the improvement in the synthesis of a related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis. This process achieved a 53% overall yield from phenethylamine, marking a significant advancement in the synthesis process (Feng Ta, 2013).

- Redox Annulations : Zhu and Seidel (2017) explored redox-neutral annulations with 1,2,3,4-tetrahydroisoquinoline, involving dual C–H bond functionalization. This research contributes to the understanding of chemical transformations in cyclic amines like tetrahydroisoquinoline (Zhengbo Zhu & D. Seidel, 2017).

Organic Chemistry Applications

- Ugi Reaction : An interesting variant of the Ugi reaction involving 1,2,3,4-tetrahydroisoquinoline was reported by Zhu and Seidel (2016). This process involved redox-neutral α-amidation with concurrent N-alkylation, providing insights into novel organic chemistry reactions (Zhengbo Zhu & D. Seidel, 2016).

- Solid Phase Synthesis : Hutchins and Chapman (1996) developed a method for the preparation of 1,2,3,4-tetrahydroisoquinolines on a solid support. This approach utilized substituted m-tyramines, expanding the synthetic versatility of tetrahydroisoquinolines (S. M. Hutchins & K. Chapman, 1996).

Medicinal Chemistry and Pharmacology

- Nicotinic Agonists : Sobarzo-Sánchez et al. (2007) synthesized derivatives of anabaseine and anabasine, starting from 1,2,3,4-tetrahydroisoquinoline. This research contributes to the development of potential nicotinic agonists, showing the applicability of tetrahydroisoquinolines in medicinal chemistry (E. Sobarzo-Sánchez et al., 2007).

Coordination Chemistry

- Coordination Compounds : Jansa et al. (2007) described the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with various metals. This research highlights the utility of tetrahydroisoquinolines in forming complex compounds, which could have implications in catalysis and material science (P. Jansa et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-13-11(4-1)7-9-16-14(13)12-5-3-8-15-10-12/h1-6,8,10,14,16H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCZQQPRMLVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazin-2-one](/img/structure/B2813959.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2813966.png)

![1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)

![3-(2-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813972.png)

![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)